molecular formula C18H17N3O4S B10857422 N-(2,4-dimethoxyphenyl)-2-[(4-oxo-3H-quinazolin-2-yl)sulfanyl]acetamide

N-(2,4-dimethoxyphenyl)-2-[(4-oxo-3H-quinazolin-2-yl)sulfanyl]acetamide

Cat. No.: B10857422
M. Wt: 371.4 g/mol
InChI Key: MHSOAGHWQLCVOI-UHFFFAOYSA-N
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Description

Z16078526 is a chemical compound known for its ability to induce the expression of uncoupling protein 1 (Ucp1) and promote thermogenesis in brown adipocytes. It has a molecular formula of C18H17N3O4S and a molecular weight of 371.41 g/mol . This compound is primarily used in scientific research to study metabolic processes and energy expenditure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Z16078526 involves multiple steps, including the formation of key intermediates and their subsequent reactions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed.

Industrial Production Methods: Industrial production of Z16078526 is carried out under controlled conditions to ensure high purity and yield. The compound is typically produced in solid form and can be dissolved in dimethyl sulfoxide (DMSO) for experimental use. The storage conditions for the compound include keeping it at -20°C for up to three years in powder form and at -80°C for up to six months in solution .

Chemical Reactions Analysis

Types of Reactions: Z16078526 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered biological activity, while reduction and substitution can lead to modified compounds with different functional properties .

Scientific Research Applications

Z16078526 has several scientific research applications, including:

Mechanism of Action

Z16078526 exerts its effects by inducing the expression of Ucp1, promoting p38 mitogen-activated protein kinase (MAPK) phosphorylation, and stimulating lipolysis in primary mouse brown adipocytes. The compound activates thermogenic gene expression and mitochondrial activity, specifically uncoupled respiration. The mechanism of action involves binding to A kinase anchoring protein 1 (AKAP1) and modulating its interaction with protein kinase A (PKA), a key node in the beta-adrenergic signaling pathway .

Comparison with Similar Compounds

Properties

Molecular Formula

C18H17N3O4S

Molecular Weight

371.4 g/mol

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-[(4-oxo-3H-quinazolin-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C18H17N3O4S/c1-24-11-7-8-14(15(9-11)25-2)19-16(22)10-26-18-20-13-6-4-3-5-12(13)17(23)21-18/h3-9H,10H2,1-2H3,(H,19,22)(H,20,21,23)

InChI Key

MHSOAGHWQLCVOI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2)OC

Origin of Product

United States

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